Product packaging for Butyloctyl salicylate(Cat. No.:CAS No. 190085-41-7)

Butyloctyl salicylate

Cat. No.: B3049012
CAS No.: 190085-41-7
M. Wt: 306.4 g/mol
InChI Key: CZVOIAOPRGNENY-UHFFFAOYSA-N
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Description

Contextualization within Organic Ester Chemistry and Formulations Research

In the field of organic ester chemistry, Butyloctyl salicylate (B1505791) serves as a prime example of a synthetically derived ester with tailored properties. atamankimya.com It is produced through an esterification reaction between salicylic (B10762653) acid and 2-butyloctanol, typically in the presence of a catalyst like sulfuric acid under heat and reflux conditions. tiiips.com The reverse reaction, hydrolysis, can break down the compound back into its constituent acid and alcohol.

Its primary applications in formulations research are extensive. It functions as a skin-conditioning agent, an emollient, and a solvent. atamanchemicals.com Its ability to dissolve or break down other ingredients makes it a valuable component in creating solutions. atamanchemicals.com A key area of research is its use in sunscreen formulations. Butyloctyl salicylate acts as a solvent for UV filters, such as oxybenzone (B1678072) and avobenzone (B1665848), and can help to photostabilize them, preventing rapid degradation. atamanchemicals.comatamankimya.com It is also an excellent carrier for mineral sunscreens like micronized titanium dioxide and zinc oxide. atamanchemicals.comatamankimya.com While it does absorb some UVB and a portion of UVA rays, it is not classified as an active sunscreen ingredient by the FDA because at a 5% concentration, it does not contribute more than 2 SPF units. atamankimya.comhallstarbeauty.com However, it can synergistically increase the Sun Protection Factor (SPF) of a formulation. atamankimya.comsunjinbs.com In an in-vivo test, a sunscreen formulation containing only zinc oxide showed a more than 15% increase in both SPF and PA (Protection Grade of UVA) with the addition of 7.5% this compound. sunjinbs.com

Beyond sun care, it is utilized in various cosmetic products, including moisturizers, foundations, serums, and hair conditioning agents, to improve texture and spreadability, providing a non-greasy feel. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C19H30O3
Molecular Weight 306.4397 g/mol
Appearance Clear, colorless to pale-hued liquid
Boiling Point 277-278 °C (lit.)
Density 1.05 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.507 (lit.)
Flash Point >230 °F
Dielectric Constant 5.4 (20℃)

Source: atamanchemicals.com

Historical Overview of Scientific Inquiry and Intellectual Property Development

The scientific inquiry into salicylates, the broader chemical family to which this compound belongs, has a long history, originating from the use of natural sources like willow bark for their therapeutic properties. atamankimya.comatamanchemicals.com The discovery of salicylic acid in 1838 and the subsequent synthesis of aspirin (B1665792) in 1899 marked significant milestones. atamankimya.comatamanchemicals.com

This compound itself is a more recent, patented multifunctional ingredient. atamankimya.comatamankimya.com A key patent filed in the late 1990s highlighted its ability to provide excellent emollience, solvency, and a unique skin feel. hallstarbeauty.com Patents have been granted for sunscreen compositions that include this compound as a stabilizer and solubilizer for other UV filters, particularly dibenzoylmethane (B1670423) derivatives like Parsol® 1789. googleapis.comgoogle.comgoogle.com These patents emphasize its effectiveness in enhancing the photostability and efficacy of these UV-A filters. google.com The intellectual property landscape also includes patents for various sunscreen formulations that utilize this compound in combination with other ingredients to achieve high SPF values and desirable aesthetic properties. justia.comunifiedpatents.com

Research has also been conducted to assess the safety of this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed its use in cosmetics and concluded it is safe under current practices of use when formulated to be non-irritating and non-sensitizing. tga.gov.aucir-safety.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Salicylic Acid
2-Butyloctanol
Titanium Dioxide
Zinc Oxide
Oxybenzone
Avobenzone
Aspirin
Parsol® 1789 (4-(1,1-dimethylethyl)-4'-methoxydibenzoylmethane)
Ethylhexyl Salicylate
Tridecyl Salicylate
Methyl Salicylate
Isodecyl Salicylate
Amyl Salicylate
Hexyl Salicylate
Isotridecyl Salicylate
Capryloyl Salicylic Acid
Calcium Salicylate
Magnesium Salicylate
MEA-Salicylate
Potassium Salicylate
Sodium Salicylate
TEA-Salicylate
C12-15 Alkyl Salicylate
Isocetyl Salicylate
Myristyl Salicylate
Hexyldodecyl Salicylate
2-ethylhexyl paramethoxycinnamate (Parsol MCX)
4-isopropyl dibenzoylmethane (Eusolex 8020)
2-butyloctyl benzoate
2-hexyldecyl benzoate
Cyclopentasiloxane
Neopentyl glycol diheptanoate
Butylene glycol
Caprylyl methicone
PEG-9 polydimethylsiloxyethyl dimethicone
Glycerin
Polyglyceryl-6 polyricinoleate
Lauric acid
Aluminum hydroxide
Potassium sorbate
Citric acid
Octyldodecyl neopentanoate
Caprylyl glycol
Glyceryl stearate
Ceteareth-20
Polysorbate 80
Polyhydroxystearic acid
Methyl methacrylate (B99206) crosspolymer
Polyurethane-2
Polymethyl methacrylate
Tricontanyl poly(vinyl pyrollidone) (PVP)
Iron oxide
Microcrystalline cellulose
Cellulose gum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B3049012 Butyloctyl salicylate CAS No. 190085-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyloctyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOIAOPRGNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940549
Record name 2-Butyloctyl 2-hydroxybenzoate
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Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190085-41-7
Record name Butyloctyl salicylate
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Record name Butyloctyl salicylate
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Record name 2-Butyloctyl 2-hydroxybenzoate
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Record name 2-hydroxybenzoic acid 2-butyloctyl ester
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Record name BUTYLOCTYL SALICYLATE
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Synthetic Methodologies and Chemical Transformations

Esterification Processes from Precursor Compounds

Butyloctyl salicylate (B1505791), a branched-chain alkyl salicylate, is primarily synthesized via an esterification reaction between salicylic (B10762653) acid and 2-butyloctanol. ontosight.aitiiips.com This process represents a standard method for producing esters, where the carboxylic acid group of salicylic acid reacts with the alcohol group of 2-butyloctanol to form the ester and water as a byproduct. ontosight.ai

The reaction is typically facilitated by the presence of an acid catalyst to increase the reaction rate. Common catalysts employed for this synthesis include sulfuric acid and methane (B114726) sulfonic acid. The process generally involves heating the mixture of reactants under reflux conditions to drive the reaction towards completion. Industrial-scale production methods utilize similar principles, focusing on optimizing reaction conditions to achieve high yields and purity of the final product.

The general chemical equation for the esterification is: Salicylic Acid + 2-Butyloctanol → Butyloctyl Salicylate + Water

A specific formulation for the synthesis has been described in patent literature, outlining the relative amounts of reactants and catalyst used. This highlights the established industrial processes for manufacturing this compound.

Reactant / CatalystRole
Salicylic AcidCarboxylic acid precursor
2-ButyloctanolAlcohol precursor (branched C12 alcohol) atamankimya.com
Methane Sulfonic AcidAcid catalyst
Sulfuric AcidAlternative acid catalyst

Table 1: Key Components in the Esterification of this compound.

Hydrolytic Degradation Pathways and Reaction Kinetics

The primary degradation pathway for this compound is hydrolysis, which is the reverse of its synthesis reaction. In the presence of water, particularly with acid or base catalysis, the ester bond can be cleaved, yielding the original precursor compounds: salicylic acid and 2-butyloctanol.

While specific kinetic studies on this compound are not extensively detailed in public literature, the behavior of analogous salicylate esters provides significant insight. Studies on the hydrolysis of other salicylates and related poly(anhydride-esters) consistently show a dependence on pH. researchgate.netresearchgate.netnih.gov For instance, research on salicylic acid-derived poly(anhydride-esters) demonstrates that the degradation rate is significantly faster under basic (alkaline) conditions compared to neutral or acidic environments. researchgate.netresearchgate.net In one study, complete release of salicylic acid from a polymer matrix was achieved in 9 days at pH 9.0 and 10.0, while less than 41% was released at neutral pH in the same period. researchgate.net

The hydrolysis of similar esters, such as butyl salicylate, has been shown to follow second-order kinetics in an alkaline medium. researchgate.net The rate of reaction for these processes is influenced by the solvent system and temperature. researchgate.net For salicylic acid-derived poly(anhydride-esters), degradation has been shown to follow first-order kinetics. rsc.org It is known that this compound is hydrolyzed to salicylic acid, and this is considered a major metabolic pathway. nih.gov Comparative in vitro studies have also been conducted to assess the rate of hydrolysis of this compound relative to other salicylate esters like ethylhexyl salicylate and homosalate. nih.gov

ConditionEffect on Hydrolysis Rate
pH Rate increases significantly in basic (alkaline) media. researchgate.netresearchgate.net
Catalyst Presence of acid or base accelerates the reaction.
Temperature Generally, higher temperatures increase reaction rates. researchgate.net

Table 2: Factors Influencing the Hydrolytic Degradation of Salicylate Esters.

Mechanisms of Chemical Reactivity and Stability in Multicomponent Systems

This compound is recognized for its high stability under normal conditions of use and its valuable role in stabilizing complex formulations, particularly in the cosmetic and sunscreen industries. Its chemical structure, featuring a bulky, branched alkyl chain, contributes to its high resistance to thermal and oxidative degradation and low volatility. elchemy.com

A key function of this compound in multicomponent systems is its role as a solvent and photostabilizer. atamankimya.comatamankimya.com It is highly effective at solubilizing and stabilizing notoriously unstable crystalline UV filters, such as avobenzone (B1665848) (a dibenzoylmethane (B1670423) derivative), preventing their degradation upon exposure to UV radiation. atamankimya.comgoogleapis.com By keeping these active ingredients dissolved and stable, it ensures the sustained efficacy and longevity of sunscreen products. The mechanism involves helping to return UV filter molecules to their ground state after absorbing UV light, thus maintaining their protective function. atamankimya.com

Mechanistic Investigations of Functional Properties in Formulations

Solvency Mechanisms for Organic Ultraviolet Filters

Butyloctyl salicylate's role as a solvent is critical in the formulation of sun care products, where the effective dissolution and dispersion of active ingredients are paramount for efficacy and user experience.

Enhancement of UV Filter Dissolution and Solubility

Butyloctyl salicylate (B1505791) is a highly effective solvent for many commonly used organic ultraviolet (UV) filters, including avobenzone (B1665848) and oxybenzone (B1678072). hallstarbeauty.comatamankimya.comatamankimya.comspecialchem.comthegoodscentscompany.comrossorg.comincidecoder.com Its chemical structure, featuring both a bulky alkyl group and a polar salicylate moiety, allows it to effectively solubilize these crystalline UV filters, preventing their recrystallization and ensuring they remain homogeneously dispersed throughout the formulation. atamankimya.comthegoodscentscompany.com This is particularly important for maintaining the product's intended sun protection factor (SPF) and broad-spectrum coverage. atamankimya.comatamankimya.comincidecoder.com

The low freezing point of this compound, below -25°C, further contributes to its efficacy as a solvent, as it helps to keep the active ingredients in solution even at low temperatures. hallstarbeauty.comatamankimya.comthegoodscentscompany.comrossorg.com Its use can lead to an increase in the SPF rating of sunscreens. atamankimya.comatamankimya.comincidecoder.comatamankimya.com

Table 1: Solubility of UV Filters

UV FilterSolubility in this compound
AvobenzoneSoluble hallstarbeauty.comatamankimya.comatamankimya.comspecialchem.comthegoodscentscompany.comrossorg.comincidecoder.com
OxybenzoneSoluble hallstarbeauty.comatamankimya.comspecialchem.comthegoodscentscompany.comrossorg.comincidecoder.com

Dispersing Capabilities for Inorganic Pigments (e.g., Zinc Oxide, Titanium Dioxide)

Beyond its function as a solvent for organic filters, this compound is also an excellent dispersing agent for inorganic pigments like zinc oxide and titanium dioxide. hallstarbeauty.comatamankimya.comthegoodscentscompany.comrossorg.comscribd.comskinsort.compersonalcaremagazine.com It acts as a wetting agent, displacing air from the surface of the pigment particles and promoting their deagglomeration. scribd.comhallstarbeauty.com This leads to a more uniform and stable dispersion of the inorganic filters within the formulation. scribd.comhallstarbeauty.com

Improved dispersion of these mineral-based UV filters enhances the efficacy of the sunscreen by providing a more consistent film on the skin, which in turn can boost the SPF value. hallstarbeauty.comulprospector.com Furthermore, by reducing the agglomeration of pigment particles, it improves the aesthetic feel of the product, minimizing the whitening effect often associated with mineral sunscreens. specialchem.com

Photostabilization Mechanisms of Co-Formulated Ultraviolet Absorbers

One of the most significant functional properties of this compound is its ability to photostabilize certain UV absorbers, most notably avobenzone, which is notoriously prone to photodegradation.

Mitigation of Avobenzone Photodegradation Pathways

Avobenzone, a widely used UVA filter, can become unstable upon exposure to UV radiation, undergoing a tautomeric shift from its effective enol form to a less effective and photoreactive keto form. personalcaremagazine.com this compound helps to mitigate this degradation. atamankimya.comatamankimya.comthegoodscentscompany.comincidecoder.com

In a study comparing two sunscreen formulations containing 2% avobenzone, the formulation with this compound retained 60% of its SPF and 97% of its UVB absorbance after two hours of sun exposure. google.com In contrast, the formulation with octyl palmitate retained only 31% of its SPF and 37% of its UVB absorbance, with a complete loss of UVA absorbance. google.com This demonstrates the significant contribution of this compound to the photostability of avobenzone. google.com

Influence on Dielectric Constant for Energy Transfer Optimization

The photostabilizing effect of this compound is closely linked to its polarity and high dielectric constant. atamankimya.compersonalcaremagazine.comhallstarbeauty.com The dielectric constant of a solvent influences the energy transfer dynamics within the formulation. atamankimya.comatamankimya.comhallstarbeauty.com When a UV filter molecule absorbs UV radiation, it enters an excited state. personalcaremagazine.comhallstarbeauty.com If it cannot efficiently dissipate this excess energy, it is more likely to undergo photodegradation. personalcaremagazine.com

This compound, having a relatively high dielectric constant of 5.35, creates a polar environment that facilitates the transfer of this excited state energy away from the UV filter molecule. atamankimya.compersonalcaremagazine.comhallstarbeauty.comscribd.com This allows the UV filter to return to its ground state more effectively, thereby enhancing its stability and performance. atamankimya.comatamankimya.comhallstarbeauty.com By optimizing the polarity of the solvent system, this compound helps to reduce the photodegradation of UV filters like avobenzone. personalcaremagazine.comhallstarbeauty.com

Table 2: Dielectric Constant of this compound

PropertyValue
Dielectric Constant (at 25°C)5.35 hallstarbeauty.comscribd.com

Ultraviolet Absorption Characteristics within Specific Wavelength Ranges

The UV absorbance profile of this compound is reported to be nearly identical to that of ethylhexyl salicylate (also known as octisalate), a recognized chemical sunscreen agent. The primary absorption range for this compound is between 290 and 320 nm.

Table 1: Comparative UV Absorption Data

Compound UV Absorption Range Regulatory Status (FDA Sunscreen Active)
This compound 290–320 nm Not Approved
Ethylhexyl Salicylate (Octisalate) 290–315 nm Approved
Tridecyl Salicylate 290–320 nm Not Approved
Methyl Salicylate N/A Not Applicable

Mechanisms of Film Formation and Substantivity in Topical Matrices

Role in Enhancing Percutaneous Penetration of Co-Applied Agents

Research indicates that salicylates, including this compound, can enhance the percutaneous penetration of certain co-applied active ingredients. atamankimya.comresearchgate.netnih.gov For example, salicylates have been reported to improve the skin absorption of vitamin A. atamankimya.comresearchgate.netnih.gov This enhancement is attributed to the ability of salicylates to act as a carrier, facilitating the transport of other molecules through the skin barrier.

It is important to note that this penetration-enhancing effect is not universal for all substances. For instance, salicylic (B10762653) acid has been shown to not enhance the penetration of hydrocortisone. researchgate.netnih.gov Studies on the percutaneous absorption of various salicylate derivatives have shown that the degree of penetration can vary depending on the specific formulation and the condition of the skin. It has been noted that approximately 10% of applied salicylates may remain within the skin. atamankimya.comresearchgate.netnih.gov

Advanced Analytical Characterization Techniques

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental to the separation of butyloctyl salicylate (B1505791) from other components in a mixture, allowing for its precise measurement. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

Development of High-Performance Liquid Chromatography (HPLC) Protocols

The development of robust HPLC methods is crucial for the routine analysis of butyloctyl salicylate. A typical HPLC system for the analysis of this and other sunscreen agents involves a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of organic solvent and water.

For instance, a validated HPLC with diode-array detection (HPLC-DAD) method for the simultaneous determination of eight sunscreen agents, including salicylates, utilized an ACE C18 column (250 × 4.6 mm, 5 μm). nih.gov The separation was achieved using an isocratic mobile phase of methanol (B129727) and water (88:12 v/v) at a flow rate of 1.0 mL/min, with the column temperature maintained at 20°C. nih.gov The total run time for this method was 18 minutes, demonstrating a relatively fast and efficient separation. nih.gov

Another HPLC method developed for the analysis of common organic sunscreen active ingredients, including salicylates, employed a Luna C18(2) liquid chromatography column with a diode array detector (DAD) set at 313 nm. fda.gov The mobile phase for this method consisted of a gradient of methanol and 0.5% acetic acid in water. fda.gov

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity for this compound.

Table 1: Example HPLC Method Parameters for Sunscreen Analysis

Parameter Method 1 nih.gov Method 2 fda.gov
Column ACE C18 (250 × 4.6 mm, 5 μm) Luna C18(2)
Mobile Phase Isocratic: 88:12 (v/v) methanol-water Gradient: Methanol and 0.5% acetic acid in water
Flow Rate 1.0 mL/min Not specified
Detection Diode Array Detection (DAD) Diode Array Detection (DAD) at 313 nm
Column Temperature 20°C Not specified
Run Time 18 minutes Not specified

Integration with Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (HPLC-MS). This powerful combination allows for both the confident identification (qualitative analysis) and precise measurement (quantitative analysis) of this compound, even at low concentrations.

In a study investigating the metabolism of various salicylate esters, including this compound, liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) were used to analyze the formation of the common metabolite, salicylic (B10762653) acid. nih.gov This highlights the capability of LC-MS techniques to not only detect the parent compound but also its metabolic byproducts.

For the analysis of UV filters in environmental samples, such as water and sand, HPLC-MS/MS (tandem mass spectrometry) is often the method of choice. noaa.gov This technique utilizes electrospray ionization (ESI) in positive mode and selected reaction monitoring (SRM) to achieve high sensitivity and selectivity. noaa.gov The chromatographic separation might involve a gradient of acetonitrile (B52724) and water with 0.1% formic acid. noaa.gov

The use of isotopically labeled internal standards in HPLC-MS analysis helps to correct for matrix effects and variations in instrument response, leading to more accurate quantification. noaa.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques provide valuable information about the chemical structure and properties of this compound.

Ultraviolet (UV) Spectroscopy : UV spectra have been used as part of the analytical data for the characterization of this compound. As a salicylate, it absorbs UV radiation, a property that is fundamental to its function in sunscreens and also allows for its detection using UV-based detectors in HPLC. atamankimya.comelchemy.com

Gas Chromatography (GC) : Reference GC spectra have also been provided for the analytical characterization of this compound.

While detailed public-domain research on the comprehensive spectroscopic characterization (e.g., detailed NMR and FT-IR analysis) of this compound is limited, these techniques are standard for the structural elucidation of organic compounds and would be employed in its initial synthesis and characterization.

Optimization of Sample Preparation for Complex Formulations and Environmental Matrices

The effective extraction of this compound from complex matrices is a critical first step before instrumental analysis. The sample preparation method must be optimized to ensure high recovery of the analyte and removal of interfering substances.

Cosmetic Formulations : For sunscreen emulsions, a simple and effective sample preparation method involves dilution of the sample with an organic solvent like methanol, followed by centrifugation and filtration. nih.gov This procedure is designed to break the emulsion and precipitate insoluble components, leaving the analyte of interest in the solution for injection into the HPLC system. nih.gov For sunscreen lotions and sprays, extraction with a solution of 0.1% acetic acid in methanol has been shown to be effective. fda.gov

Environmental Matrices : Analyzing this compound in environmental samples like water and sand requires more elaborate sample preparation techniques.

Water Samples : Solid-phase extraction (SPE) is a common method for extracting and concentrating UV filters from water samples. After loading the water sample onto an SPE cartridge, the cartridge is washed, dried, and the analytes are then eluted with an organic solvent mixture, such as ethyl acetate (B1210297) and dichloromethane. noaa.gov

Sand Samples : Extraction from sand can be performed by mixing the sand with an appropriate solvent. The resulting extract is then processed similarly to water sample extracts. noaa.gov

Recent research has also explored the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods, followed by liquid chromatography coupled to high-resolution mass spectrometry, for screening a wide range of chemicals, including those with properties similar to this compound, in human urine. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Salicylic acid
Methanol
Acetic acid
Acetonitrile
Dichloromethane
Ethyl acetate
Benzophenone-3
Octocrylene
Ethylhexyl methoxycinnamate
Ethylhexyl salicylate
Homosalate
Butyl methoxydibenzoylmethane
4-methylbenzylidene camphor
Ethylhexyl dimethyl PABA
Oxybenzone (B1678072)
Avobenzone (B1665848)
Octinoxate
Octisalate
Diazepam
Griseofulvin
Diclofenac
Warfarin
7-ethoxycoumarin
Benzyl salicylate
Isoamyl salicylate
Cyclohexyl salicylate
Benzophenone
Tinosorb M
Tinosorb S
Tridecyl salicylate
Zinc oxide
Titanium dioxide

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Studies on salicylate (B1505791) interactions with lipid bilayers have shown that the molecule tends to associate at the water-lipid interface. nih.gov Similar simulations for butyloctyl salicylate would likely explore its orientation and penetration depth into lipid membranes, which is critical for understanding its behavior in cosmetic formulations and its potential for skin absorption. The branched structure of the butyloctyl group is expected to play a significant role in its conformational freedom and interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, QSAR studies have been employed to predict various endpoints, including skin sensitization and estrogenic activity.

A multivariate QSAR analysis of a large database of organic compounds classified several salicylates, though not this compound specifically, as non-sensitizers. cir-safety.orgcir-safety.org Other QSAR systems that incorporate skin metabolism have also been developed to estimate skin sensitization potency. cir-safety.orgcir-safety.org These models consider the potential of the parent chemical and its metabolites to form protein conjugates, a key event in skin sensitization.

QSAR models have also been instrumental in predicting the estrogen receptor (ER) binding affinity of this compound, as detailed in the following section. These predictive models are valuable tools in the early assessment of a chemical's potential for endocrine disruption. nih.gov

Computational Prediction of Estrogen Receptor Binding Affinity and Related Molecular Interactions

A significant area of computational research on this compound has been the prediction of its binding affinity to the estrogen receptor (ER). A consensus modeling approach, utilizing two Decision Forest (DF) models built from different training datasets, was used to predict the ER binding activity of several sunscreen ingredients, including this compound. cir-safety.orgcir-safety.orgnih.gov

Table 1: Predicted Estrogen Receptor Binding Affinity of this compound

Compound Prediction Prediction Confidence Predicted logRBA
This compound Active 0.827 -0.853

Data sourced from a consensus modeling study. cir-safety.orgnih.gov

In Silico Assessment of Toxicokinetic Properties and Metabolic Pathways

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of chemicals, collectively known as toxicokinetics. nih.gov For this compound, computational models have been employed to estimate its metabolic fate and potential for systemic exposure.

It is anticipated that this compound, like other salicylate esters, can be metabolized by esterases in the skin and liver, breaking it down into salicylic (B10762653) acid and 2-butyloctanol. The high lipophilicity of this compound, with a calculated Log POW of 6.43, suggests that its dermal absorption may be limited.

Recent studies have utilized in vitro to in vivo extrapolation (IVIVE) models, including the High-Throughput Pharmacokinetics (HTPK) model, to predict the metabolic clearance of various salicylate esters. nih.gov These models can estimate the percentage of a substance that is metabolized to salicylic acid within a 24-hour period following exposure. nih.gov For this compound, there was a notable difference in the predicted metabolism depending on whether the input parameters for the model were derived from in silico predictions alone or from a combination of in silico and in vitro data. nih.gov Specifically, the predicted percentage of metabolism was lowest when in vitro intrinsic clearance values from either primary human hepatocytes (PHH) or liver S9 fractions were used in conjunction with in vitro fraction of unbound drug in plasma (Fup). nih.gov Conversely, the predicted metabolism was higher and similar when an in silico Fup value was used with either liver S9 or in silico intrinsic clearance values. nih.gov This highlights the importance of using robust ADME data for accurate safety assessments. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Salicylic acid
Estradiol
2-Butyloctanol
Amyl Salicylate
Hexyl Salicylate
Methyl Salicylate
Ethylhexyl Salicylate
Homosalate
Cyclohexyl salicylate
Benzyl salicylate

Environmental Fate and Ecotoxicological Research Methodologies

Studies on Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is a critical factor in determining its potential for long-term ecological impact. Studies and models concerning butyloctyl salicylate (B1505791) present varied findings on its stability in the environment.

Some assessments suggest that butyloctyl salicylate is not readily biodegradable and may contribute to environmental degradation by accumulating in water systems. meadowandbark.comthewercs.com It has been flagged for its potential to harm marine life and disrupt aquatic ecosystems. meadowandbark.comstream2sea.net A safety data sheet for a product containing 100% this compound states it "may cause long lasting harmful effects to aquatic life" and is "not readily biodegradable". thewercs.com This is further supported by concerns that chemical UV filters and their stabilizers can persist in the environment. stream2sea.net

In contrast, modeling studies provide a different perspective. According to models used in an Environmental Risk Classification (ERC) assessment, this compound is predicted to undergo degradation and is not expected to be persistent in air, water, sediment, or soil. canada.ca

The potential for bioaccumulation, the process by which a substance builds up in an organism, is another key aspect of its environmental fate. The bioconcentration factor (BCF) is a common metric used to estimate this potential. A BCF of 2.383 L/kg ww has been reported for this compound. thewercs.com

Degradation of salicylate-containing compounds can be influenced by various factors. For instance, research on polylactide (PLA) hydrolysis has shown that salicylate additives can act as acid catalysts, accelerating the degradation of the polymer. acs.org In the context of sunscreens, the photochemistry is complex, and certain compounds can affect the photostability of others, leading to photodegradation. researchgate.net

Table 1: Environmental Persistence and Bioaccumulation Data for this compound

ParameterFinding/ValueSource
Biodegradability Not readily biodegradable thewercs.com
Aquatic Hazard May cause long lasting harmful effects to aquatic life thewercs.com
Persistence (Modeled) Not expected to be persistent in air, water, sediment, or soil canada.ca
Bioconcentration Factor (BCF) 2.383 L/kg ww thewercs.com

Assessment of Biodegradation Mechanisms and Metabolite Identification

Understanding how this compound breaks down in biological systems is crucial for assessing the impact of both the parent compound and its metabolites. It is anticipated that this compound undergoes metabolism, breaking down into simpler, constituent molecules.

Toxicokinetic assessments suggest that, similar to analogous compounds like homosalate, this compound is likely metabolized via hydrolysis by esterase enzymes found in the skin and liver. This process is expected to yield salicylic (B10762653) acid and 2-butyloctanol.

In vitro studies have been developed to explore this metabolic pathway quantitatively. Research has employed human liver S9 fractions to measure the formation of salicylic acid from various salicylate esters, including this compound. nih.gov One such study noted that while this compound was hydrolyzed to salicylic acid, the rate of this conversion was comparatively low in the experimental setup. nih.govnih.gov This highlights the importance of in vitro experimental data, as reliance on purely computational (in silico) predictions can yield different metabolic rates. nih.gov The development of in vitro to in vivo extrapolation (IVIVE) models aims to use these laboratory findings to estimate the aggregate exposure to metabolites like salicylic acid in real-world scenarios. nih.gov

Table 2: Identified Metabolites of this compound

Parent CompoundIdentified MetaboliteMetabolic PathwaySource
This compoundSalicylic AcidHydrolysis by esterases nih.govnih.gov
This compound2-ButyloctanolHydrolysis by esterases

Development and Application of In Vitro Ecotoxicity Assays

To evaluate the potential ecotoxicological effects of this compound without extensive animal testing, researchers utilize in vitro assays and predictive models. These methods provide crucial data for risk assessment.

One common approach is the use of Ecological Structure Activity Relationship (ECOSAR) models, which predict the toxicity of a chemical based on its structure. The ecotoxicity effects of this compound have been predicted using ECOSAR, providing estimated toxicity values for various aquatic organisms. These predictions are considered conservative, meaning they are designed to err on the side of safety.

Table 3: Predicted Ecotoxicity of this compound using ECOSAR v1.11

Organism GroupEndpointPredicted Value (mg/L)Assessment Conclusion
Fish96-hour LC501.3Harmful to aquatic life
Aquatic Invertebrates48-hour EC500.77Harmful to aquatic life
Algae96-hour EC500.28Harmful to aquatic life
(Source: Based on data from a public assessment report by NICNAS, 2015 )

Beyond predictive modeling, specific in vitro assays are applied to understand a compound's biological interactions. For instance, assays using Caco-2 cells are used to assess permeability, while studies with hepatic models (like liver S9 fractions or primary human hepatocytes) evaluate metabolic clearance. nih.govnih.gov While these ADME (absorption, distribution, metabolism, and excretion) studies are often focused on human safety, their methodologies are crucial for understanding the biochemical fate of the compound, which is relevant to its environmental impact. nih.gov For example, comparing the in vitro ADME properties of different salicylates helps in selecting appropriate analogs for read-across safety assessments, a strategy that can also be applied in an ecotoxicological context. nih.gov

Regulatory Science and Policy Analysis in Chemical Classification

Frameworks for Ingredient Classification and Functional Attribution

Butyloctyl salicylate (B1505791) is a synthetically produced ester of salicylic (B10762653) acid and 2-butyloctanol. atamankimya.com Its classification within cosmetic science is not singular; instead, it is recognized as a multifunctional ingredient, attributed with a range of properties that enhance formulation aesthetics, stability, and performance. hallstarbeauty.com The primary functions assigned to Butyloctyl salicylate include its role as a skin-softening agent, a solvent for other cosmetic ingredients, and a hair conditioning agent. paulaschoice.com

In practice, its utility extends significantly, particularly within sun care formulations. It functions as an effective solvent and solubilizer for crystalline organic UV filters, such as Oxybenzone (B1678072) and Avobenzone (B1665848), maintaining their efficacy and preventing them from recrystallizing on the skin. hallstarbeauty.com Furthermore, it acts as a photostabilizer, notably for Avobenzone, a UVA filter known for its instability upon exposure to light. Its ability to disperse inorganic pigments like titanium dioxide and zinc oxide makes it a valuable carrier in mineral sunscreen formulations, improving their texture and spreadability. atamankimya.com

Function Description Source(s)
Skin Conditioning Agent / EmollientSoftens and soothes the skin, providing a moisturizing, non-greasy feel. ,
SolventDissolves or breaks down other ingredients, particularly crystalline UV filters like Avobenzone and Oxybenzone, to form a solution. , paulaschoice.com
PhotostabilizerHelps to prevent the degradation of other UV filters, particularly Avobenzone, when exposed to light. atamankimya.com,
SPF BoosterContributes to the overall SPF of a formulation through its own UV-absorbing properties and by enhancing the efficacy of other filters. atamankimya.com,
Carrier / DispersantActs as a carrier for inorganic UV filters (Titanium Dioxide, Zinc Oxide) and pigments, improving their even distribution in a formula. atamankimya.com, hallstarbeauty.com
Hair Conditioning AgentUsed in hair care products to improve texture and manageability.

Comparative Analysis of Regulatory Status Across International Jurisdictions

The regulatory classification of this compound varies significantly across different international jurisdictions, a direct consequence of its multifunctional nature. These differences in classification impact how products containing this ingredient are labeled and marketed.

In the United States , the Food and Drug Administration (FDA) regulates sunscreens as over-the-counter (OTC) drugs. To be listed as an "active" sunscreen ingredient, a substance must contribute at least two SPF units to a formulation at a given concentration. hallstarbeauty.com this compound, when used at its typical concentration of 5% or less, does not meet this threshold. hallstarbeauty.com Consequently, it is not recognized by the FDA as an active sunscreen ingredient and is listed in the "inactive ingredients" section of a product label. thesunscreencompany.com This has led to what some industry observers term a "regulatory loophole," where an ingredient with known UV-absorbing properties is used to boost SPF without being subject to the stringent regulations applied to official UV filters. thesunscreencompany.com The Cosmetic Ingredient Review (CIR) Expert Panel, an independent, industry-funded body, has assessed salicylates and deemed this compound safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.

In Canada , Health Canada’s Natural Health Products Ingredients Database lists this compound as an "Approved Chemical Name." hc-sc.gc.ca It is permitted as a non-medicinal ingredient in sunscreens at a maximum concentration of 5%. hc-sc.gc.ca It is explicitly classified as a non-NHP (Natural Health Product) because it is not a naturally occurring substance. hc-sc.gc.ca This classification acknowledges its role in sunscreen formulations while distinguishing it from active, health-purposed ingredients.

The European Union registers this compound under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, and it is approved for use in cosmetic products. belchem.com The European Chemicals Agency (ECHA) has conducted an assessment of regulatory needs for salicylate esters. ewg.org Its use is generally permitted in cosmetic formulations sold within the EU.

In Australia , the Therapeutic Goods Administration (TGA) has evaluated salicylates. A 2006 assessment suggested that this compound should not be used by children under four years of age or by pregnant women. thesunscreencompany.com A more recent 2015 public report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that the chemical is not considered to pose an unreasonable risk to public health when used at concentrations of 6% or less in cosmetic products.

In China , this compound is included in the Inventory of Existing Cosmetic Ingredients in China (IECIC) and is permissible for use in cosmetic products. belchem.com The National Medical Products Administration (NMPA) is in the process of formulating and revising numerous cosmetic standards, including those for various sunscreen agents and salicylates, indicating an evolving regulatory landscape. zmuni.com

In Brazil , the National Health Surveillance Agency (ANVISA) appears to align with international safety assessments. Technical documents from ANVISA reference the U.S. CIR's safety assessment of salicylic acid and its derivatives, including this compound, as a basis for their evaluation. www.gov.br

Jurisdiction Regulatory Body Classification & Status Source(s)
United StatesFDA / CIRNot an approved "active" sunscreen ingredient; used as an "inactive" ingredient. Deemed safe by CIR. thesunscreencompany.com, hallstarbeauty.com,
CanadaHealth CanadaApproved as a non-medicinal ingredient in sunscreens up to 5%. hc-sc.gc.ca
European UnionECHA / European CommissionRegistered under REACH; permitted for use in cosmetics. , ewg.org, belchem.com
AustraliaTGA / NICNASPermitted in cosmetics up to 6%; a 2006 report advised against use in children under 4 and pregnant women. thesunscreencompany.com
ChinaNMPAPermitted for use in cosmetics; listed in the IECIC. belchem.com, zmuni.com
BrazilANVISARegulation appears to align with CIR safety assessments. www.gov.br

Analysis of Patent Literature and its Influence on Market Positioning and Innovation

An analysis of patent literature reveals that this compound has been a key component in the innovation of sun care products for decades. Patents frequently describe it as a novel and essential ingredient for overcoming common formulation challenges, thereby influencing market trends and product positioning.

A significant area of innovation highlighted in patents is the stabilization of dibenzoylmethane (B1670423) derivatives, most notably Avobenzone (often referred to by the trade name Parsol® 1789). google.comgoogle.com Patents from the late 1990s describe how long branched-chain alkyl salicylates, specifically this compound, are surprisingly effective at stabilizing these UV-A filters. google.comgoogle.com This stabilization makes the sunscreen more effective for longer periods, reducing the need for frequent reapplication. google.com This innovation allowed for the creation of broad-spectrum sunscreens with enhanced photostability and a longer duration of action.

Furthermore, patents highlight the role of this compound in achieving high SPF values in cosmetically elegant formulations. google.com It enables the development of sunscreens with an SPF of 25 or higher without the use of solid blocking compounds like titanium dioxide, which can often impart a heavy or opaque feel on the skin. google.com Its function as a solubilizer and its pleasant, moisturizing skin feel contribute to products that are more appealing to consumers. hallstarbeauty.com

This patented technology has directly influenced the market positioning of many sunscreen products. It has enabled brands to market "high SPF," "broad-spectrum," and "photostable" products. More recently, its classification as an "inactive" ingredient in the U.S. has allowed it to be used in "100% mineral" or "all-mineral" sunscreens. thesunscreencompany.com In these products, it boosts the performance of zinc oxide and titanium dioxide, helping to achieve higher SPF ratings and better aesthetics than mineral filters alone might provide, while the product can still be marketed as free from "chemical" filters. thesunscreencompany.com This has been a significant point of innovation and a key marketing tool for brands in the clean beauty space.

Academic Perspectives on Regulatory Challenges for Multifunctional Ingredients

Academic and regulatory literature underscores the growing complexity of classifying and regulating cosmetic ingredients that possess multiple functions. ujpronline.comujpronline.com The traditional silos of "active" versus "inactive" or "cosmetic" versus "drug" are increasingly challenged by multifunctional ingredients like this compound, which occupy a grey area.

Cosmetic products can be evaluated for multifunctionality based on several criteria, including performance-based, component-based, and claim-driven multifunctionality. ujpronline.comujpronline.com this compound exemplifies component-based multifunctionality, where a single ingredient contributes to the formulation in multiple ways (e.g., emollience, solvency, photostabilization). This presents a challenge for regulatory frameworks that were designed for ingredients with a single, primary purpose. ujpronline.com

The distinction between a cosmetic and a drug often depends on the product's intended use and claims. In the U.S., sunscreens are regulated as drugs because of their claim to protect against disease (skin cancer). In the EU, they are regulated as cosmetics. This fundamental difference in approach creates global regulatory divergence for ingredients used within them. ujpronline.com

Academic discourse points out that when an ingredient like this compound is used for its secondary effects—such as boosting SPF—it complicates the safety and efficacy assessment. thesunscreencompany.comthesunscreencompany.com While it is not an officially regulated UV filter in the U.S., its presence can significantly alter the performance of a sunscreen. Some researchers argue that this can be misleading to consumers, who may be unaware that an "inactive" ingredient is contributing to the product's protective claims. thesunscreencompany.com This situation highlights the regulatory challenge: should an ingredient's classification be based solely on its primary declared function, or should all its demonstrable effects be considered, especially when they pertain to the product's primary claim (e.g., sun protection)? The case of this compound serves as a prominent example of the need for regulatory frameworks to adapt to the scientific realities of multifunctional ingredients.

Emerging Research Directions and Future Scholarly Endeavors

Investigation of Novel Formulation Strategies and Synergistic Effects

Recent research has focused on leveraging the synergistic properties of butyloctyl salicylate (B1505791) in innovative formulation strategies. While not classified as a primary sunscreen active by the FDA, as it does not meet the threshold of contributing 2 or more SPF units at a 5% concentration, its ability to enhance the efficacy of other UV filters is a significant area of study. hallstarbeauty.com

Butyloctyl salicylate's performance is linked to its ability to prevent the degradation of certain UV filters, increase solvency, and potentially improve the formation of a protective film on the skin. hallstarbeauty.com This has been shown to lead to an enhanced in vivo SPF. hallstarbeauty.com For instance, studies have demonstrated that formulations containing this compound exhibit greater photostability for UV-A filters like avobenzone (B1665848). One study showed a formulation with this compound retained 60% of its SPF after two hours of sunlight exposure, compared to a formulation with octyl palmitate which only retained 31%. google.com

Interactive Table: Synergistic Effects of this compound with UV Filters

UV Filter Synergistic Effect Research Finding
Avobenzone Photostabilization Formulations with this compound retained a significantly higher percentage of their SPF and UV-A absorbance after sun exposure compared to formulations without it. google.comgoogle.com
Oxybenzone (B1678072) Solubilization This compound is an effective solvent for oxybenzone, improving its incorporation into sunscreen formulations. atamankimya.com

Advancements in Green Chemistry Synthesis and Sustainable Production

In line with the growing demand for sustainable and eco-friendly ingredients, advancements in the green chemistry synthesis of salicylate esters are being explored. atamankimya.commarketresearchintellect.com Traditional chemical synthesis methods for esters like this compound often require high temperatures and pressures, which are energy-intensive. mdpi.com

A promising alternative is the use of enzymatic synthesis. Research has demonstrated the successful use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts for the esterification of salicylic (B10762653) acid. mdpi.com This method offers several advantages, including higher product yields and purity under milder reaction conditions, leading to lower energy consumption. mdpi.com For example, the enzymatic synthesis of 2-ethylhexyl salicylate, a related compound, has been optimized to achieve high conversion rates. mdpi.com

Refined Characterization of Interfacial Behavior in Advanced Delivery Systems

A deeper understanding of the interfacial behavior of this compound is crucial for its application in advanced delivery systems, such as emulsions and nanoemulsions. Its effectiveness as a solvent and emollient is tied to its physical and chemical properties at the interface between different phases in a formulation. atamankimya.com

This compound is a low-viscosity liquid with high polarity, which contributes to its elegant slip and feel in topical products. atamankimya.comatamankimya.com This high polarity is also important for its function as a solvent. atamankimya.com In sunscreen formulations, it helps to solubilize and stabilize the active ingredients. atamankimya.com

Furthermore, it is an excellent carrier for micronized inorganic pigments like titanium dioxide and zinc oxide. atamankimya.comhallstarbeauty.com Its ability to wet these pigments is essential for achieving a uniform dispersion, which is critical for the efficacy and cosmetic acceptability of mineral sunscreens. hallstarbeauty.com Research suggests that this compound optimizes the dielectric constant of the energy transfer media, allowing for a more effective return of UV filter molecules to their ground state, thereby improving SPF and PFA performance. atamankimya.com Its low freeze point (below -25°C) also allows it to maintain active ingredients in solution at low temperatures. atamankimya.comhallstarbeauty.com

Harmonization of Scientific Assessment Paradigms for Complex Chemical Esters

The increasing use and complexity of chemical esters like this compound in cosmetics necessitate a move towards more harmonized scientific assessment paradigms. marketresearchintellect.com Regulatory bodies and scientific panels are continuously evaluating the safety and efficacy of these ingredients.

There is also a need to differentiate between the properties of various esters. For example, while this compound and octisalate (ethylhexyl salicylate) are structurally similar, their absorption, distribution, metabolism, and excretion (ADME) properties can differ, which is an important consideration for safety assessments. researchgate.netatamankimya.com The development of in vitro to in vivo extrapolation (IVIVE) models is one approach being used to better estimate internal exposure to common metabolites like salicylic acid from various ester sources. researchgate.net Such advanced methodologies will be crucial for refining the risk assessment of complex cosmetic ingredients and ensuring a consistent and scientifically robust global approach. marketresearchintellect.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the systemic toxicity of butyloctyl salicylate in the absence of direct in vivo data?

  • Methodological Answer : Utilize read-across strategies supported by OECD QSAR Toolbox and ChemID to identify structural and functional analogues (e.g., homosalate, cyclohexyl salicylate). Validate metabolic similarity by confirming shared metabolites (e.g., salicylic acid). Calculate margins of safety (MoS) using point-of-departure values (e.g., NOAEL/LOAEL) from analogues, adjusting for absorption rates (e.g., 3% dermal absorption) and conservative uncertainty factors .

Q. How can conflicting in vitro and in vivo skin sensitization data for this compound be reconciled?

  • Methodological Answer : Compare results from guinea pig maximization tests (e.g., 5% induction concentration showing no sensitization) with in vitro assays like the genomic allergen rapid detection (GARD) assay. Cross-validate using integrated testing strategies (ITS) covering key adverse outcome pathway (AOP) stages, such as peptide reactivity and dendritic cell activation .

Q. What are the best practices for designing metabolism studies to predict in vivo clearance of this compound?

  • Methodological Answer : Combine in vitro liver S9 fraction assays (measuring CLint) with in silico predictions for fraction unbound in plasma (Fup). Note that liver S9 lacks plasma membranes, potentially underestimating cellular uptake limitations. Prioritize assays using primary human hepatocytes (PHH) for conservative metabolism factors, as they account for membrane transport barriers .

Advanced Research Questions

Q. How does the structural similarity of this compound to octisalate influence its regulatory classification and safety assessment in non-EU regions?

  • Methodological Answer : Conduct comparative policy analysis using regulatory frameworks (e.g., FDA vs. SCCS). Highlight discrepancies: this compound is not classified as a "chemical sunscreen" in the U.S., avoiding FDA safety data requirements. Use computational toxicology tools (e.g., Derek Nexus) to evaluate structural alerts for endocrine disruption, which may explain regional regulatory differences .

Q. What mechanisms underlie the estrogenic activity of this compound, and how can they be experimentally validated?

  • Methodological Answer : Apply consensus Decision Forest (DF) models to predict ER binding affinity (logRBA). Validate predictions using recombinant yeast estrogen screens (YES assay) with β-galactosidase reporters. Compare results to Ethylhexyl Salicylate (non-binder) to isolate structural determinants of ER interaction (e.g., alkyl chain length) .

Q. How do in vitro-to-in vivo extrapolation (IVIVE) challenges for this compound impact aggregate exposure assessments?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolism data (e.g., CLint from PHH) with dermal absorption rates. Account for matrix effects in sunscreen formulations (e.g., emollients altering skin penetration). Validate models against biomonitoring data from human studies .

Q. What experimental evidence supports or refutes the photoprotective effects of this compound in UV-induced carcinogenesis?

  • Methodological Answer : Replicate NTP photocarcinogenicity protocols: apply this compound creams to hairless mice under synthetic solar light. Compare tumor incidence to controls and salicylic acid benchmarks (e.g., 2% SA reduced tumors at lower UV intensities). Use histopathology and oxidative stress biomarkers (e.g., 8-OHdG) to assess mechanisms .

Data Contradiction Analysis

Q. Why do in silico predictions of this compound metabolism diverge from in vitro liver S9 assays?

  • Analysis : In silico models may overestimate metabolism by ignoring uptake limitations (e.g., liver S9 lacks membrane transporters). Refine predictions by incorporating in vitro Fup values and adjusting for species-specific differences (e.g., human vs. rodent CYP450 isoforms) .

Q. How should researchers interpret conflicting sensitization data between maximization tests (negative) and peptide reactivity assays (positive)?

  • Analysis : Maximization tests may lack sensitivity for weak sensitizers. Use quantitative structure-activity relationship (QSAR) models to predict peptide reactivity (e.g., OECD Toolbox) and validate with local lymph node assays (LLNA) at varying concentrations .

Methodological Resources

  • Tiered Read-Across Workflow : Follow the 10-step process for data-poor chemicals, integrating ToxCast data and in vitro absorption parameters .
  • IVIVE Best Practices : Use Open Systems Pharmacology (OSP) Suite for PBPK modeling, prioritizing in vitro CLint from PHH over liver S9 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.